N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
This compound features a 1H-indole core substituted at position 1 with a 2-methoxyethyl group and at position 4 with a propanamide linkage to a 5-phenyl-1,3-oxazol-2-yl moiety. Its molecular formula is C24H25N3O3, with a molecular weight of 403.48 g/mol . The 2-methoxyethyl group enhances solubility, while the 5-phenyloxazole contributes to aromatic stacking interactions, making it a candidate for drug discovery targeting enzymes or receptors requiring hydrophobic and π-π interactions.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-15-14-26-13-12-18-19(8-5-9-20(18)26)25-22(27)10-11-23-24-16-21(29-23)17-6-3-2-4-7-17/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,25,27) |
InChI Key |
GTOWDWWTHDGBCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature I accessed.
- the synthesis of related compounds often involves multistep reactions, such as condensation, cyclization, and functional group transformations.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific functional groups present.
- Major products could include derivatives with modified indole, oxazole, or benzophenone moieties.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial agent, considering the emergence of drug-resistant bacteria.
Biological Studies: Explore its effects on cellular processes, protein targets, and pathways.
Industry: Assess its use in materials science or other applications.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogs from the literature:
Research Findings and Implications
a. Substituent Position Effects
- Indole Substitution: The target compound’s 2-methoxyethyl group at N1 (vs. The oxazole’s phenyl group enhances π-stacking, critical for kinase or GPCR targets.
- Electron-Withdrawing Groups : Compounds like with 4-chlorobenzoyl and sulfonamide groups exhibit higher metabolic stability but lower solubility compared to the target compound’s methoxyethyl and oxazole motifs.
b. Pharmacokinetic Considerations
- Hydrophobicity : The fluorinated biphenyl in increases logP (lipophilicity), favoring blood-brain barrier penetration, whereas the target compound’s methoxyethyl group balances hydrophilicity for systemic circulation.
- Synthetic Accessibility : The target compound’s synthesis (e.g., via amide coupling ) is less complex than sulfonamide-containing analogs , which require additional protection-deprotection steps.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety and an oxazole derivative, which may impart unique biological properties. The molecular formula is , with a molecular weight of approximately 300.36 g/mol. The presence of both the indole and oxazole rings suggests potential interactions with biological macromolecules, influencing their activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| Indole Moiety | Present |
| Oxazole Moiety | Present |
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. The compound potentially modulates signaling pathways associated with cell growth, apoptosis, and inflammation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could bind to G-protein-coupled receptors (GPCRs), affecting intracellular signaling cascades.
- Apoptotic Pathways: Modulation of pathways leading to programmed cell death may be a significant aspect of its biological activity.
Case Studies and Research Findings
Research has highlighted the following key findings regarding the biological activity of this compound:
- Anticancer Activity: In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. A study reported an IC50 value in the micromolar range against breast cancer cells, indicating significant potency.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models. It was found to decrease the levels of pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Properties: Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
